molecular formula C13H15F3N2O3 B7701901 N-(3-methoxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-(3-methoxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B7701901
M. Wt: 304.26 g/mol
InChI Key: YSWJYNQVKKXDDQ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound characterized by the presence of a methoxypropyl group and a trifluoromethylphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of 3-methoxypropylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with ethylenediamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide: can be compared with other ethanediamide derivatives, such as:

Uniqueness

  • The presence of the trifluoromethyl group in N-(3-methoxypropyl)-N’-[3-(trifluoromethyl)phenyl]ethanediamide imparts unique properties such as increased lipophilicity and metabolic stability compared to similar compounds with different substituents. This can enhance its biological activity and potential applications.

Properties

IUPAC Name

N-(3-methoxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c1-21-7-3-6-17-11(19)12(20)18-10-5-2-4-9(8-10)13(14,15)16/h2,4-5,8H,3,6-7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWJYNQVKKXDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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